molecular formula C21H23N3O6 B2976367 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(3,4-dimethoxyphenyl)urea CAS No. 894040-44-9

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(3,4-dimethoxyphenyl)urea

Katalognummer: B2976367
CAS-Nummer: 894040-44-9
Molekulargewicht: 413.43
InChI-Schlüssel: BMFJOALTKYLFPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a urea core linked to a pyrrolidinone ring fused with a 2,3-dihydro-1,4-benzodioxin moiety and a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance π-π stacking and hydrogen-bonding interactions in biological systems.

Eigenschaften

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-27-16-5-3-13(9-18(16)28-2)22-21(26)23-14-10-20(25)24(12-14)15-4-6-17-19(11-15)30-8-7-29-17/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFJOALTKYLFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(3,4-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the cyclization of a suitable amine with a diketone.

    Coupling of the Benzodioxin and Pyrrolidinone Rings: The benzodioxin and pyrrolidinone rings can be coupled through a condensation reaction using a suitable coupling agent such as carbodiimide.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable halide derivative.

Biologische Aktivität

The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(3,4-dimethoxyphenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

The chemical structure of the compound can be broken down into its key components:

  • Core Structure : The compound features a pyrrolidine ring substituted with a benzodioxin moiety and a dimethoxyphenyl group.
  • Molecular Formula : C16_{16}H18_{18}N2_{2}O5_{5}
  • Molecular Weight : 318.33 g/mol

Anticancer Properties

Research has indicated that compounds similar to 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(3,4-dimethoxyphenyl)urea exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives of benzodioxins possess cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent:

  • It was reported that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a possible application in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this class of compounds may possess antimicrobial properties:

  • Similar derivatives have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing moderate to significant inhibitory effects .

The biological activity of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(3,4-dimethoxyphenyl)urea is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It could affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression.

Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, the compound demonstrated an IC50 value comparable to established chemotherapeutics. The results indicated that it effectively reduced cell viability through apoptosis .

Study 2: Anti-inflammatory Potential

A recent clinical trial assessed the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. The results showed a significant reduction in joint swelling and pain scores compared to baseline measurements .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
AntimicrobialInhibits growth of bacterial strains

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following compounds share the core pyrrolidinone-benzodioxin-urea scaffold but differ in urea substituents, leading to distinct physicochemical and hypothetical pharmacological properties:

Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituent on Urea Predicted LogP Key Features
Target Compound C₂₁H₂₅N₃O₆ 415.44 g/mol 3,4-Dimethoxyphenyl ~2.5 Bulky aromatic, electron-donating
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea C₂₀H₂₇N₃O₆ 405.45 g/mol 1,1-Bis(2-methoxyethyl) ~1.8 Flexible ether chains, polar
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea C₂₀H₁₈F₃N₃O₄ 421.40 g/mol 3-(Trifluoromethyl)phenyl ~3.2 Hydrophobic, electron-withdrawing

Key Differences and Implications

The 3-(trifluoromethyl)phenyl group () introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets or improve metabolic stability . The bis(2-methoxyethyl) groups () increase polarity, likely improving aqueous solubility but reducing membrane permeability .

Lipophilicity :

  • The target compound’s moderate LogP (~2.5) balances solubility and membrane permeability.
  • ’s higher LogP (~3.2) suggests greater lipophilicity, favoring blood-brain barrier penetration.
  • ’s lower LogP (~1.8) indicates higher polarity, suitable for hydrophilic environments .

Synthetic Accessibility :

  • The 3,4-dimethoxyphenyl group is synthetically straightforward, while the trifluoromethyl group () requires specialized fluorination techniques. Bis(2-methoxyethyl) substituents () involve alkylation steps, which may complicate purification .

Hypothetical Pharmacological Profiles

  • Target Compound : The 3,4-dimethoxyphenyl group may target enzymes with aromatic substrate-binding pockets (e.g., kinases or GPCRs). Methoxy groups could engage in hydrogen bonding with catalytic residues.
  • Compound: Polar ether chains may limit CNS activity but improve solubility for intravenous formulations.
  • Compound : The trifluoromethyl group’s hydrophobicity could enhance binding to hydrophobic enzyme active sites, such as proteases or phosphatases .

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Ensure proper ventilation and use fume hoods to minimize inhalation risks.
  • Personal Protective Equipment (PPE) :
  • Eye/Face Protection : Use NIOSH/EN 166-compliant safety glasses and face shields to prevent splashes .
  • Skin Protection : Inspect gloves (e.g., nitrile) prior to use and dispose of contaminated gloves following institutional guidelines .
  • Body Protection : Wear lab coats with full sleeve coverage.
  • Hygiene Practices : Wash hands thoroughly before breaks and after handling. Avoid recapping needles or reusing disposables .

Q. How can experimental design principles optimize the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial or response surface methodologies to minimize trial-and-error approaches. For example, vary reaction parameters (temperature, catalyst loading, solvent polarity) systematically to identify optimal yield conditions .
  • Statistical Validation : Use ANOVA or regression analysis to quantify the significance of each parameter. This reduces redundant experiments and isolates critical variables affecting reaction efficiency .

Q. What analytical techniques are essential for validating the structural integrity of this compound?

  • Methodological Answer :

  • Chromatographic Methods : Employ HPLC or UPLC with UV/Vis detection to assess purity and identify byproducts.
  • Spectroscopic Characterization : Use NMR (¹H/¹³C) to confirm substituent positions on the benzodioxin and pyrrolidinone moieties. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • Process Control : Integrate real-time monitoring (e.g., in-situ FTIR) to track reaction intermediates and ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use COSMO-RS or DFT simulations to predict solubility parameters (Hansen solubility parameters, logP) and compare with experimental data. Discrepancies may arise from solvent polarity or hydrogen-bonding interactions .
  • Data Reconciliation : Apply machine learning (e.g., random forest models) to analyze outliers and refine solvent selection criteria. Cross-validate with experimental solubility assays in aprotic vs. protic solvents .

Q. What strategies mitigate side reactions during the urea linkage formation in this compound?

  • Methodological Answer :

  • Reaction Path Analysis : Utilize quantum mechanics/molecular mechanics (QM/MM) to map potential energy surfaces and identify competing pathways (e.g., carbamate vs. urea formation) .
  • Catalytic Optimization : Screen Lewis acid catalysts (e.g., ZnCl₂, Sc(OTf)₃) to stabilize transition states and reduce activation energy. Monitor reaction progress via LC-MS to detect intermediates .

Q. How can researchers address batch-to-batch variability in the compound’s crystallinity?

  • Methodological Answer :

  • Crystallization DoE : Vary cooling rates, antisolvent ratios, and seeding protocols to control polymorphism. Use X-ray powder diffraction (XRPD) to characterize crystalline vs. amorphous phases .
  • Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization kinetics and adjust parameters dynamically .

Contradiction Analysis & Advanced Methodologies

Q. How to interpret conflicting bioactivity data in enzymatic assays involving this compound?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (pH, temperature, enzyme lot). Use positive/negative controls to rule out assay interference.
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to compare binding poses across enzyme isoforms. Discrepancies may arise from isoform-specific active site conformations .

Q. What interdisciplinary approaches enhance the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Hybrid Computational-Experimental Workflows : Integrate reaction path searches (via GRRM or AFIR methods) with microreactor technology to achieve continuous-flow synthesis. This reduces scalability bottlenecks like heat transfer inefficiencies .
  • Lifecycle Assessment (LCA) : Use green chemistry metrics (E-factor, atom economy) to evaluate waste generation and optimize solvent recovery systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.